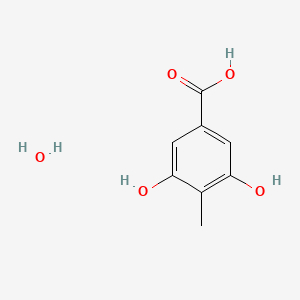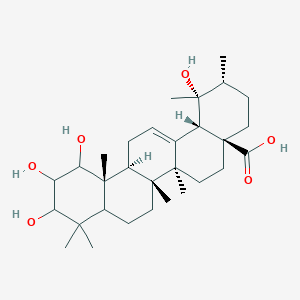
1,4-CYCLOHEXANE-D10-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-Cyclohexane-d10-diamine, also known as 1,4-Diaminocyclohexane or Hexahydro-1,4-phenylenediamine, is an important intermediate in the polyurethane industry and can be used to prepare polyamide resin and aliphatic polyurethane . It has a molecular formula of C6H14N2 and a molecular weight of 114.19 .
Synthesis Analysis
A two-step catalytic sequence is used to synthesize this compound. The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step involves the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The isotopic enrichment is 98 atom % D .Chemical Reactions Analysis
This compound has been found to exhibit complementary host behavior during recrystallization processes from mixed anilines . It also plays a role in the transformation of beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 114.19 . It is stable if stored under recommended conditions .Safety and Hazards
Future Directions
The ability to use RANEY® Ni and ammonia in the synthesis process of 1,4-Cyclohexane-d10-diamine holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources . The complete utilization of all lignin depolymerization streams obtained from the reductive catalytic fractionation (RCF) of woody biomass into high-value-added compounds is a timely and challenging objective .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 1,4-cyclohexane-d10-diamine can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexanone", "Deuterium oxide (D2O)", "Ammonium chloride (NH4Cl)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium nitrite (NaNO2)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)" ], "Reaction": [ "Step 1: Synthesis of cyclohexanone oxime", "Cyclohexanone is reacted with hydroxylamine in the presence of an acid catalyst to form cyclohexanone oxime.", "Step 2: Deuterium exchange", "Cyclohexanone oxime is dissolved in deuterium oxide (D2O) and heated to allow for deuterium exchange to occur at the alpha position of the carbonyl group.", "Step 3: Reduction of oxime", "The deuterium-labeled cyclohexanone oxime is reduced with sodium borohydride (NaBH4) in the presence of sodium hydroxide (NaOH) to form cyclohexylamine-d10.", "Step 4: Diazotization", "Cyclohexylamine-d10 is reacted with hydrochloric acid (HCl) and sodium nitrite (NaNO2) to form the diazonium salt.", "Step 5: Reduction to diamine", "The diazonium salt is reduced with hydrogen gas (H2) over palladium on carbon (Pd/C) to form 1,4-cyclohexane-d10-diamine." ] } | |
| 1219802-80-8 | |
Molecular Formula |
C6H4D10N2 |
Molecular Weight |
124.25 |
synonyms |
1,4-CYCLOHEXANE-D10-DIAMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate](/img/structure/B1148655.png)



![N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide](/img/structure/B1148666.png)
